molecular formula C14H12N2O4 B2358711 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide CAS No. 2034414-33-8

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2358711
CAS No.: 2034414-33-8
M. Wt: 272.26
InChI Key: DXKZQJFXCVFYOU-UHFFFAOYSA-N
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Description

Chemical Name: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide
CAS Number: 2034414-33-8
Molecular Formula: C₁₄H₁₂N₂O₄
Molecular Weight: 272.26 g/mol
Purity: ≥97% (as per bulk specifications)

This compound features a fused furo[2,3-c]pyridine core with a 7-oxo group at position 7, linked via an ethyl group to a furan-3-carboxamide moiety. The furopyridine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13(11-2-7-19-9-11)15-4-6-16-5-1-10-3-8-20-12(10)14(16)18/h1-3,5,7-9H,4,6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKZQJFXCVFYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors to form the furo-pyridine core, followed by functionalization to introduce the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity relevant to certain diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide are compared below with three related compounds from published literature and patents.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Synthesis Highlights
This compound (Target Compound) C₁₄H₁₂N₂O₄ 272.26 Furo[2,3-c]pyridine Ethyl-linked furan-3-carboxamide, 7-oxo group Not explicitly detailed; likely via amide coupling.
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide (7f) C₁₃H₁₂N₄O₂ 256.26 Pyrazolo[3,4-b]pyridine Furan-2-carboxamide, 4,6-dimethyl groups Yield: 65%; characterized by IR, NMR, and elemental analysis.
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide C₂₈H₂₆F₃N₅O₃ 547.54 Furo[2,3-b]pyridine Fluorophenyl, trifluoroethylamino, tert-butylcarbamoyl LC/MS-guided synthesis with UPLC purification.
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide C₂₉H₂₄F₄N₆O₃ 580.54 Furo[2,3-b]pyridine Methylcyclopropylcarbamoyl, trifluoroethylamino, fluorophenyl Tetramethylisouronium hexafluorophosphate-mediated coupling.

Key Observations :

Core Heterocycle Differences: The target compound utilizes a furo[2,3-c]pyridine core, whereas analogs in employ furo[2,3-b]pyridine. Compound 7f replaces the furopyridine with a pyrazolo[3,4-b]pyridine core, introducing an additional nitrogen atom that may enhance hydrogen-bonding capacity.

Substituent Impact: The target compound’s furan-3-carboxamide group contrasts with the furan-2-carboxamide in 7f , which may affect solubility and steric hindrance.

Fluorinated variants () may target resistant pathogens or cancer pathways.

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and various applications in scientific research.

The synthesis of this compound typically involves multi-step organic synthesis. The process often includes the cyclization of appropriate precursors to form the furo-pyridine core, followed by functionalization to introduce the carboxamide group. Key reaction conditions such as catalysts, solvents, and temperature control are crucial for achieving high yields and purity .

The biological activity of this compound is mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can influence various cellular pathways, potentially leading to therapeutic effects. For instance, the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating their activity .

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity. In vitro studies indicate that it exhibits inhibitory effects against various bacterial and fungal strains, suggesting its utility as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. By inhibiting specific pro-inflammatory cytokines or pathways, it may contribute to reducing inflammation in various biological contexts. This makes it a candidate for further exploration in treating inflammatory diseases .

Study on Enzyme Inhibition

A recent study focused on the enzyme inhibition profile of this compound. The results indicated that the compound effectively inhibited specific enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders .

Enzyme Inhibition Type IC50 (µM)
Alkaline CeramidaseCompetitive0.052
Sphingosine KinaseNon-competitive0.075

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally or intravenously. These properties are essential for its development as a therapeutic agent .

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